

An In-depth Technical Guide to 2-Oxodecanoic Acid: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: 2-Oxodecanoic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxodecanoic acid, a member of the alpha-keto acid family, is a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data and solubility characteristics. Furthermore, it details established methodologies for its synthesis, offering granular experimental protocols for laboratory application. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Properties of 2-Oxodecanoic Acid

2-Oxodecanoic acid, also known as α -ketodecanoic acid or 2-oxocaproic acid, is a medium-chain fatty acid characterized by a ketone functional group at the alpha position relative to the carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties of **2-oxodecanoic acid** is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	2-oxodecanoic acid	PubChem[1]
Molecular Formula	C ₁₀ H ₁₈ O ₃	PubChem[1]
Molecular Weight	186.25 g/mol	PubChem[1]
Melting Point	85-86 °C	ChemicalBook[2]
Boiling Point	272.7 °C at 760 mmHg	LookChem
Appearance	Solid (predicted)	
CAS Number	333-60-8	ChemicalBook[2]

Solubility Data

Precise quantitative solubility data for **2-oxodecanoic acid** is not readily available in the literature. However, based on its structure, which includes a polar carboxylic acid head and a nonpolar eight-carbon alkyl chain, its solubility profile can be inferred. It is expected to have limited solubility in water and higher solubility in organic solvents. Table 2 provides a qualitative prediction of its solubility.

Solvent	Predicted Solubility
Water	Sparingly soluble
Ethanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Acetone	Soluble
Dichloromethane	Soluble
Hexane	Sparingly soluble

Synthesis of 2-Oxodecanoic Acid

Several synthetic routes are available for the preparation of α -keto acids.[3] This guide details two of the most common and effective methods for the synthesis of **2-oxodecanoic acid**: the

oxidation of 2-hydroxydecanoic acid and the acyl cyanide pathway.

Synthesis via Oxidation of 2-Hydroxydecanoic Acid

This is a straightforward and widely used method for the synthesis of α -keto acids.^[3] The secondary alcohol group of 2-hydroxydecanoic acid is oxidized to a ketone using a suitable oxidizing agent, such as Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC).^[4]

Experimental Protocol: Oxidation of 2-Hydroxydecanoic Acid using PCC

Materials:

- 2-Hydroxydecanoic acid
- Pyridinium Chlorochromate (PCC)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Celite® or silica gel
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Hydrochloric acid (HCl), 1 M aqueous solution
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus, rotary evaporator)

Procedure:

- **Reaction Setup:** In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxydecanoic acid (1 equivalent) in anhydrous dichloromethane (approximately 10-20 mL per gram of starting material). Add a layer of Celite® or silica gel to the bottom of the flask to aid in the workup.^[4]

- **Addition of Oxidant:** To the stirred solution, add a solution of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane portion-wise via the dropping funnel at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain a gentle reflux.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).^[5]
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
- **Extraction and Washing:** Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, 1 M aqueous hydrochloric acid, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude **2-oxodecanoic acid** can be further purified by recrystallization or column chromatography on silica gel.

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point of the purified product should also be determined and compared to the literature value.

Synthesis via the Acyl Cyanide Pathway

This method involves the conversion of an acyl chloride to an acyl cyanide, which is then hydrolyzed to the corresponding α -keto acid.

Experimental Protocol: Synthesis from Octanoyl Chloride

Part A: Synthesis of Octanoyl Cyanide

Materials:

- Octanoyl chloride
- Cuprous cyanide (CuCN)
- Anhydrous acetonitrile or other suitable inert solvent
- Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- **Reaction Setup:** In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend cuprous cyanide (1.1 equivalents) in anhydrous acetonitrile.
- **Addition of Acyl Chloride:** Add octanoyl chloride (1 equivalent) dropwise to the stirred suspension at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
- **Workup:** After cooling to room temperature, filter the reaction mixture to remove any insoluble salts. The filtrate containing the octanoyl cyanide can be used directly in the next step or purified by distillation under reduced pressure.

Part B: Hydrolysis of Octanoyl Cyanide to **2-Oxodecanoic Acid**

Materials:

- Octanoyl cyanide
- Concentrated Hydrochloric Acid (HCl)
- Water
- Diethyl ether

- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Hydrolysis: Carefully add the crude or purified octanoyl cyanide to a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v) at 0 °C.
- Reaction: Stir the mixture vigorously at room temperature. The hydrolysis of the nitrile to the carboxylic acid and the ketone can be monitored by TLC.
- Extraction: After the reaction is complete, extract the aqueous mixture with diethyl ether.
- Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
- Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude **2-oxodecanoic acid** can be purified by recrystallization or column chromatography.

Characterization:

As with the oxidation method, the final product should be thoroughly characterized by spectroscopic methods and melting point determination.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Caption: Oxidation of 2-hydroxydecanoic acid to **2-oxodecanoic acid**.

Caption: Synthesis of **2-oxodecanoic acid** via the acyl cyanide pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and synthetic methodologies for **2-oxodecanoic acid**. The tabulated physicochemical data and the comprehensive experimental protocols offer a practical resource for researchers. The provided synthesis routes, namely the oxidation of 2-hydroxydecanoic acid and the acyl cyanide

pathway, are robust methods for obtaining this valuable α -keto acid for further study and application in various fields of chemical and biological sciences.

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